Pyridine, 2-(4-nitrobenzylidenamino)-

説明

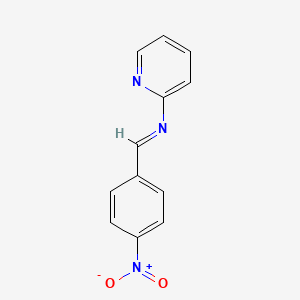

The exploration of novel organic compounds is a cornerstone of advancements in chemistry. Pyridine (B92270), 2-(4-nitrobenzylidenamino)-, with its distinct molecular architecture, has garnered attention for its potential utility in various chemical domains. Understanding its significance requires an appreciation of its constituent chemical motifs: the imine linkage characteristic of Schiff bases, the versatile pyridine ring, and the electronically influential nitrobenzylideneamino group.

Imines are a class of organic molecules characterized by a carbon-nitrogen double bond (C=N). byjus.com When the nitrogen atom is connected to an alkyl or aryl group, but not hydrogen, these compounds are known as Schiff bases, named after their discoverer, Hugo Schiff. wikipedia.org The formation of a Schiff base typically involves the nucleophilic addition of a primary amine to a carbonyl compound, such as an aldehyde or ketone, followed by the elimination of a water molecule. wikipedia.orglibretexts.orgnih.gov This reaction is reversible and acid-catalyzed. libretexts.org

The C=N double bond in Schiff bases is a key functional group that imparts these molecules with a range of important properties and reactivities. They are crucial intermediates in many enzymatic reactions in biochemistry. wikipedia.org In synthetic organic chemistry, Schiff bases are versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. wikipedia.orgnih.gov These "metallo-imines" have found applications in catalysis, including in asymmetric synthesis where chiral Schiff base ligands have been pivotal. wikipedia.orgnih.gov Furthermore, imines serve as essential intermediates in the synthesis of nitrogen-containing heterocyclic compounds and have been investigated for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. byjus.comwikipedia.org

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. openaccessjournals.comwikipedia.org It is structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the electronic properties and reactivity of the ring. The nitrogen atom imparts a basic character to the molecule and influences the electron density of the ring carbons, making pyridine and its derivatives susceptible to both electrophilic and nucleophilic substitution reactions. wikipedia.org

Pyridine scaffolds are ubiquitous in nature, found in essential biomolecules like vitamins (e.g., niacin and pyridoxine) and coenzymes. rsc.orgnih.govnih.gov In the realm of applied chemistry, pyridine derivatives are of immense importance. They form the core of over 7,000 commercially available drugs, highlighting their significance in medicinal chemistry. researchgate.net The diverse pharmacological activities exhibited by pyridine-containing compounds include antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. openaccessjournals.comnih.govnih.govnih.gov The pyridine moiety's ability to form hydrogen bonds and its solubility characteristics contribute to its prevalence in drug design. rsc.orgnih.gov Beyond pharmaceuticals, pyridine and its derivatives are utilized as solvents, reagents, and precursors in the synthesis of agrochemicals and other fine chemicals. wikipedia.orgrsc.org

The incorporation of a nitrobenzylideneamino substructure onto a pyridine ring, as seen in Pyridine, 2-(4-nitrobenzylidenamino)-, introduces specific electronic and structural features that are of considerable interest to researchers. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electron distribution within the entire molecule. This electronic effect can modulate the reactivity and potential biological activity of the compound.

Research into pyridine derivatives containing nitro groups has shown that these compounds can exhibit a range of biological activities. For instance, some nitro-substituted pyridine compounds have been investigated for their antimicrobial properties. nih.gov The combination of the pyridine ring, the imine linkage, and the nitro functionality in a single molecule creates a platform for the development of novel compounds with potentially enhanced or unique properties. The study of such derivatives allows researchers to explore structure-activity relationships, where the position and nature of substituents on the pyridine and benzene rings can be systematically varied to fine-tune the molecule's chemical and biological characteristics. The synthesis and characterization of compounds like Pyridine, 2-(4-nitrobenzylidenamino)- contribute to the broader understanding of how different functional groups interact and influence molecular behavior, paving the way for the rational design of new materials and therapeutic agents.

Structure

2D Structure

3D Structure

特性

分子式 |

C12H9N3O2 |

|---|---|

分子量 |

227.22 g/mol |

IUPAC名 |

(E)-1-(4-nitrophenyl)-N-pyridin-2-ylmethanimine |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-9H/b14-9+ |

InChIキー |

BFMMXVVVVKDLLR-NTEUORMPSA-N |

異性体SMILES |

C1=CC=NC(=C1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

C1=CC=NC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for Pyridine, 2 4 Nitrobenzylidenamino and Analogues

Condensation Reactions for Azomethine Formation

The cornerstone of synthesizing Pyridine (B92270), 2-(4-nitrobenzylidenamino)- and its analogues is the condensation reaction between a primary amine and a carbonyl compound. This reaction, forming the characteristic imine bond, is a reversible process where a molecule of water is eliminated.

Direct Condensation of 4-Nitrobenzaldehyde (B150856) with 2-Aminopyridine (B139424) Derivatives

The most direct method for the synthesis of Pyridine, 2-(4-nitrobenzylidenamino)- involves the condensation of 4-nitrobenzaldehyde with 2-aminopyridine. In a typical procedure, equimolar amounts of the aldehyde and amine are reacted in a suitable solvent, often with heating. For instance, the synthesis of related N-benzylidene pyridine-2-amines has been achieved by reacting 2-aminopyridine with various aromatic aldehydes in boiling absolute ethanol (B145695). researchgate.net The reaction proceeds through a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine. nih.gov

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

The efficiency and selectivity of azomethine formation can be significantly enhanced by the use of catalytic systems. Both acid and base catalysts are commonly employed to accelerate the reaction.

Acid Catalysis: A few drops of a strong acid, such as concentrated hydrochloric acid or glacial acetic acid, can catalyze the condensation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. nih.gov This method has been successfully used in the synthesis of various pyridine-derived Schiff bases.

Base Catalysis: In some cases, base catalysts like potassium carbonate (K₂CO₃) have proven effective in promoting the synthesis of substituted pyridines from benzylamines and conjugated acetylenes, achieving excellent yields. nih.gov

Metal-Based Catalysts: Transition metal complexes and metal-organic frameworks (MOFs) have also been explored as catalysts. For example, a novel nano-magnetic metal-organic framework based on Fe₃O₄ has been used to catalyze the condensation reaction of aldehydes in the synthesis of pyrazolo[3,4-b]pyridines with high yields under solvent-free conditions. researchgate.net The use of dichlorobis(triphenylphosphine)Pd(II) in combination with ligands like xantphos (B1684198) is effective in multi-step syntheses involving C-N bond formation to produce N-arylpyrimidin-2-amine derivatives. mdpi.com

Below is a table summarizing the effect of different catalytic systems on the synthesis of pyridine-based Schiff bases and their analogues.

| Catalyst System | Reactants | Product | Yield (%) | Reaction Conditions | Reference |

| Hydrochloric Acid (catalytic) | Benzaldehyde, 2-Aminopyridine | N-benzylidenepyridine-2-amine | 95.6 | Ethanol-water (1:1), Room Temp, 1 hr | nih.gov |

| Potassium Carbonate (K₂CO₃) | 1,4-diphenylbutadiyne, Benzylamine | 2,3,6-triphenylpyridine | 99 | DMF, 140 °C | nih.gov |

| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Aldehydes, 5-(1H-Indol-3-yl)- 2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Pyrazolo[3,4-b] pyridines | High | Solvent-free, 100 °C | researchgate.net |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 27-82 | Toluene, Reflux, 8 hr | mdpi.com |

Role of Dehydrating Agents and Solvent Systems in Imine Synthesis Equilibrium

Given the reversible nature of imine formation, the removal of water is crucial to drive the equilibrium towards the product side. This is typically achieved through the use of dehydrating agents or azeotropic distillation.

Dehydrating Agents: Common dehydrating agents include anhydrous sodium sulfate (B86663) (Na₂SO₄) and molecular sieves. nih.gov The use of activated 4 Å molecular sieves has been shown to be effective in absorbing the water generated during the condensation, leading to the isolation of a single isomer of the Schiff base. nih.gov

Solvent Systems: The choice of solvent can significantly impact the reaction outcome. While polar protic solvents like ethanol are commonly used, studies have shown that a mixture of ethanol and water can lead to higher yields in some cases. nih.gov The polarity of the solvent can influence the stability of the hemiaminal intermediate and the subsequent dehydration step. mdpi.com For instance, a higher hemiaminal content is often observed in apolar aprotic solvents, whereas polar solvents tend to shift the equilibrium towards the Schiff base. mdpi.com The use of N,N-dimethylformamide (DMF) has been found to be optimal in certain base-catalyzed syntheses of arylated pyridines. nih.gov

Multi-Step Synthetic Approaches for Complex Pyridine Schiff Bases

While direct condensation is suitable for simpler structures, the synthesis of more complex or functionally diverse pyridine Schiff bases often requires multi-step approaches. These can involve the initial synthesis of a functionalized pyridine or aldehyde derivative, followed by the final condensation step.

For example, a multi-step synthesis could begin with the preparation of a substituted 2-aminopyridine. This can be achieved through various methods, such as the Buchwald-Hartwig amination, which allows for the coupling of an amine with an aryl halide. mdpi.com In one such synthesis, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines using a palladium catalyst. mdpi.com

Another approach involves multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offering advantages in terms of efficiency and atom economy. nih.gov For instance, polysubstituted pyridines can be synthesized via a four-component reaction of aldehydes, β-keto esters, anilines, and malononitrile (B47326) using a Sn(IV) catalyst in water. nih.gov These complex pyridine structures can then be further modified, for example, by introducing an amino group that can subsequently react with an aldehyde to form a Schiff base. A flow process for the multi-step synthesis of the alkaloid natural product (±)-oxomaritidine has been described, which combines seven separate synthetic steps into one continuous sequence using flow chemistry. mdpi.com

Green Chemistry Principles in the Synthesis of Imine Compounds

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies for imine compounds, aligning with the principles of green chemistry. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency.

Solvent Selection: A key aspect of green synthesis is the use of greener solvents. Water and ethanol are preferred choices due to their low toxicity and environmental impact. A comparative study on the synthesis of N-benzylidenepyridine-2-amine demonstrated that an ethanol-water (1:1) mixture at room temperature gave a significantly higher yield (95.6%) compared to the conventional method of refluxing in ethanol (54.4%). nih.gov

Energy Sources: Non-conventional energy sources like microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions. Microwave-assisted synthesis of Schiff bases has been shown to dramatically reduce reaction times from hours to minutes, while often providing excellent yields (90-98%). nih.govmdpi.com For example, the synthesis of isoniazid (B1672263) Schiff bases was 20 to 45 times faster under microwave irradiation compared to conventional heating. mdpi.com Similarly, ultrasound irradiation has been successfully employed for the synthesis of pyrimidine (B1678525) derivatives, with improved yields and shorter reaction times compared to conventional methods. nih.gov

The following table compares different synthetic methods for N-benzylidenepyridine-2-amine, highlighting the advantages of greener approaches.

| Method | Solvent | Temperature | Time | Yield (%) | Reference |

| Conventional | Ethanol | Reflux | 2 hours | 54.4 | nih.gov |

| Green (Stirring) | Ethanol | Room Temp | 1 hour | 86.3 | nih.gov |

| Green (Stirring) | Ethanol-Water (1:1) | Room Temp | 1 hour | 95.6 | nih.gov |

These green methodologies not only offer environmental benefits but also often lead to improved economic feasibility through reduced energy consumption and simplified work-up procedures.

Structural Elucidation and Advanced Characterization of Pyridine, 2 4 Nitrobenzylidenamino

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable in modern chemistry for elucidating molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR and FTIR spectroscopy reveal detailed information about the chemical environment of atoms and the nature of the bonds connecting them.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Pyridine (B92270), 2-(4-nitrobenzylidenamino)- is characterized by several key absorption bands.

The most diagnostic band is the stretching vibration of the azomethine or imine group (νC=N). For this class of compounds, this absorption typically occurs in the region of 1620–1590 cm⁻¹. scirp.org The presence of the electron-withdrawing nitro group tends to shift this absorption to a higher frequency within this range.

The nitro group (-NO₂) itself gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) typically found between 1550–1475 cm⁻¹ and a symmetric stretch (νs(NO₂)) appearing between 1360–1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com The high intensity of these peaks makes them easy to identify. spectroscopyonline.com

Other significant absorptions include the C=C and C=N stretching vibrations of the aromatic rings in the 1600–1450 cm⁻¹ region and the C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | >3000 |

| Azomethine (C=N) | Stretching | 1620 - 1590 |

| Aromatic C=C/C=N | Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 |

Characteristic Vibrational Modes of the Azomethine (C=N) Linkage

The defining feature of a Schiff base is the azomethine or imine group (C=N). Its vibrational frequency is a key diagnostic marker in infrared (IR) spectroscopy. For aromatic Schiff bases, the C=N stretching vibration typically appears as a strong band in the 1650-1600 cm⁻¹ region of the spectrum. The exact position is influenced by the electronic nature of the substituents on both the aldehyde and amine-derived rings.

In a structurally similar compound, 4-[(E)-(4-nitrobenzylidene)amino]phenol, the C=N stretching vibration is observed at 1627 cm⁻¹. researchgate.net Another related molecule, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, shows this band at 1608 cm⁻¹. nih.gov For Pyridine, 2-(4-nitrobenzylidenamino)-, the C=N stretch is expected to fall within this range, confirming the formation of the imine linkage. The conjugation with both the pyridine and the 4-nitrophenyl rings influences the bond order and, consequently, the vibrational frequency of the azomethine bond.

Aromatic Ring Vibrations and Nitro Group Signatures

Beyond the azomethine linkage, the IR spectrum of Pyridine, 2-(4-nitrobenzylidenamino)- is dominated by vibrations associated with its two aromatic rings and the nitro functional group. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C in-ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.

The nitro group (NO₂) provides two powerful and distinct absorption bands that are particularly useful for characterization. These correspond to the asymmetric and symmetric stretching modes of the N-O bonds. In aromatic nitro compounds, these bands are typically found near 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). nih.gov For instance, in (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, these vibrations are reported at 1529 cm⁻¹ and 1352 cm⁻¹, respectively. nih.gov The high intensity of these bands is a direct result of the large change in dipole moment during the vibration of the highly polar N-O bonds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl-H | 3100 - 3000 | Medium-Weak |

| Azomethine C=N Stretch | Imine | ~1627 | Strong |

| Aromatic C=C Stretch | Aryl Rings | 1600 - 1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro | ~1529 | Very Strong |

| Symmetric NO₂ Stretch | Nitro | ~1352 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The spectrum of Pyridine, 2-(4-nitrobenzylidenamino)- is characterized by its extensive conjugated π-system, which spans the 4-nitrophenyl ring, the azomethine bridge, and the pyridine ring.

This extended conjugation results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual precursor molecules. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions. These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. Additionally, the presence of nitrogen atoms with lone pairs of electrons (in both the pyridine ring and the imine linkage) allows for n→π* transitions, which are typically of lower intensity and may appear as a shoulder on the main absorption bands. nih.gov The UV-Vis spectrum of pyridine itself shows absorption bands in the ultraviolet region. nist.gov Similarly, 4-nitroaniline, a related chromophore, also absorbs strongly in the UV region. researchgate.net The combination of these systems in the target molecule is expected to result in strong absorptions, likely extending towards the visible part of the spectrum.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For Pyridine, 2-(4-nitrobenzylidenamino)- (C₁₂H₉N₃O₂), the calculated molecular weight is 227.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 227.

The fragmentation of the molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. chemguide.co.uk Common fragmentation pathways for this molecule would likely include:

Loss of the nitro group: A prominent fragmentation would be the cleavage of the C-N bond to release a nitrogen dioxide radical (•NO₂, 46 Da), leading to a fragment ion at m/z 181.

Cleavage of the imine bridge: The C-N single bond or the C=N double bond can cleave. Cleavage of the benzyl-nitrogen bond could yield a 4-nitrobenzylidene fragment (m/z 134) or a 2-aminopyridine (B139424) radical cation (m/z 94). Alternatively, cleavage could produce a nitrophenyl cation (m/z 122) or a pyridyl-imine fragment.

Fragmentation of the aromatic rings: Subsequent fragmentation of the primary ions, such as the loss of HCN (27 Da) from the pyridine ring, can also occur. libretexts.org

LC-MS would be a suitable technique for analyzing the compound in complex mixtures or for confirming its purity, providing separation via liquid chromatography followed by mass analysis. nih.gov

| m/z | Plausible Fragment Ion | Formula | Origin |

|---|---|---|---|

| 227 | Molecular Ion [M]⁺ | [C₁₂H₉N₃O₂]⁺ | Parent Molecule |

| 181 | [M - NO₂]⁺ | [C₁₂H₉N₂]⁺ | Loss of nitro group |

| 150 | [4-nitrobenzyl]⁺ | [C₇H₆NO₂]⁺ | Cleavage of N=C bond |

| 122 | [Nitrophenyl]⁺ | [C₆H₄NO₂]⁺ | Cleavage of benzyl (B1604629) C-C bond |

| 93 | [2-iminopyridine]⁺ | [C₅H₅N₂]⁺ | Cleavage of benzyl C-N bond |

| 78 | [Pyridine]⁺ | [C₅H₄N]⁺ | Further fragmentation |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Intermediates or Paramagnetic Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons. For a closed-shell molecule like Pyridine, 2-(4-nitrobenzylidenamino)-, EPR would not yield a signal.

However, the technique would be indispensable for studying paramagnetic species derived from it. For instance, if the compound were to undergo a one-electron reduction, the resulting radical anion, with the unpaired electron likely delocalized over the nitro-aromatic system, could be characterized by EPR. Similarly, photochemical excitation could potentially lead to triplet states or radical intermediates that are EPR-active.

Furthermore, if Pyridine, 2-(4-nitrobenzylidenamino)- were used as a ligand to coordinate with paramagnetic metal ions (e.g., Cu(II), Co(II), Mn(II)), EPR spectroscopy would be a primary tool for probing the electronic environment of the metal center, determining coordination geometry, and understanding the nature of the metal-ligand bonding.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles that define its conformation.

While the specific crystal structure for the title compound is not available, data from highly analogous molecules, such as N-(4-Nitrobenzylidene)-2-methoxy-5-aminopyridine and 4-[(E)-(4-nitrobenzylidene)amino]phenol, allow for a detailed and accurate prediction of its structural parameters. researchgate.nettandfonline.com

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=N (imine) | ~1.28 Å |

| Bond Length | C(aryl)-N (imine) | ~1.42 Å |

| Bond Length | N(imine)-C(pyridyl) | ~1.36 Å |

| Bond Length | C(aryl)-N (nitro) | ~1.47 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | C-N=C (imine) | ~121° |

| Bond Angle | O-N-O (nitro) | ~124° |

Analysis of Planarity and Torsional Angles within the Imine Moiety

The molecular geometry of Pyridine, 2-(4-nitrobenzylidenamino)- has been definitively established through single-crystal X-ray diffraction studies. A key feature of its structure is the conformation around the imine double bond (C=N), which is found to be in the E configuration. researchgate.netnih.gov

Investigation of Intramolecular Hydrogen Bonding and its Contribution to Stability

In many Schiff base derivatives, particularly those containing hydroxyl groups ortho to the imine linkage, intramolecular hydrogen bonds (e.g., O—H···N) play a crucial role in stabilizing the molecular conformation. However, in the crystal structure of Pyridine, 2-(4-nitrobenzylidenamino)-, there is no evidence of significant intramolecular hydrogen bonding. researchgate.netnih.gov The molecular structure lacks the requisite functional groups (like an ortho-hydroxyl group) that typically form strong intramolecular hydrogen bonds with the imine nitrogen. The stability of the molecule's conformation is therefore not primarily dictated by such internal interactions, but rather by the network of intermolecular forces that govern its crystal packing.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to verify the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For Pyridine, 2-(4-nitrobenzylidenamino)-, with the molecular formula C₁₂H₉N₃O₂, the theoretical elemental composition can be calculated to confirm the purity of a synthesized sample. While specific experimental findings for this compound are not detailed in the primary crystallographic report, this analytical method is standard for its characterization. aristonpubs.com

The calculated elemental composition provides a benchmark against which experimental results from combustion analysis are compared, typically requiring a match within ±0.4% to confirm the compound's identity and purity.

Table 1: Theoretical Elemental Composition of Pyridine, 2-(4-nitrobenzylidenamino)- This interactive table provides the calculated percentage composition for the elements in the compound based on its molecular formula (C₁₂H₉N₃O₂).

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 63.43% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.50% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.08% |

| Total | 227.223 | 100.00% |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

For Schiff base compounds, TGA typically reveals a decomposition profile that can occur in single or multiple steps, indicating the temperatures at which different parts of the molecule break down. researchgate.netnih.gov A TGA study for Pyridine, 2-(4-nitrobenzylidenamino)- would determine its decomposition onset temperature and final residue mass, providing a quantitative measure of its stability. However, specific TGA data for this compound have not been reported in the reviewed scientific literature.

Supramolecular Features and Crystal Packing Analysis

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces dictate the final crystal architecture and influence the material's bulk properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. unimi.itnih.gov The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. nih.gov

Role of Non-Covalent Interactions (e.g., π-π stacking, van der Waals forces) in Crystal Architecture

The crystal architecture of Pyridine, 2-(4-nitrobenzylidenamino)- is a well-defined three-dimensional network stabilized by a combination of non-covalent interactions. researchgate.netnih.gov

A dominant feature is the presence of π-π stacking interactions. The molecules arrange themselves into columns parallel to the crystallographic axis, driven by stacking between the aromatic rings of adjacent molecules. The interplanar separation between these stacked molecules is 3.8537 (8) Å. researchgate.netnih.gov

These columns are further interconnected by weak intermolecular hydrogen bonds. Specifically, C—H···O and C—H···N interactions link the columnar stacks together, forming two-dimensional sheets that lie parallel to the (010) plane. researchgate.netnih.gov Finally, these sheets are held together by weaker, non-directional van der Waals forces, completing the three-dimensional crystal lattice. This hierarchical arrangement of intermolecular forces—from the stronger π-π stacking to the weaker hydrogen bonds and van der Waals forces—is critical in defining the stability and structure of the solid-state material.

Chemical Reactivity and Mechanistic Investigations of Pyridine, 2 4 Nitrobenzylidenamino

Reactivity of the Imine (Azomethine) Functional Group

The carbon-nitrogen double bond (C=N) of the imine functional group is a primary site of chemical reactivity in Pyridine (B92270), 2-(4-nitrobenzylidenamino)-. Its reactivity is comparable to that of a carbonyl group, though generally less electrophilic. nih.gov The electrophilicity of the imine carbon can be enhanced by protonation of the nitrogen atom, forming a highly reactive iminium cation. nih.gov

Nucleophilic Addition Reactions to the Carbon-Nitrogen Double Bond

The polarized C=N bond in Pyridine, 2-(4-nitrobenzylidenamino)- is susceptible to attack by nucleophiles. acs.org The carbon atom, being partially positive, serves as the electrophilic center. wikipedia.org A wide array of nucleophiles, including organometallic reagents, hydrides, and enolates, can add across the imine bond. wikipedia.orgmasterorganicchemistry.com

For instance, Grignard reagents and organolithium compounds readily add to imines to form the corresponding magnesium or lithium salts of the amine, which upon hydrolysis yield secondary amines. acs.orgwikipedia.org The reaction of Pyridine, 2-(4-nitrobenzylidenamino)- with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield N-(1-(4-nitrophenyl)ethyl)pyridin-2-amine after workup.

The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the electrophilic carbon of the C=N bond, leading to the formation of a tetrahedral intermediate. This is then followed by protonation of the nitrogen to give the final amine product.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Organometallic Reagents (e.g., Grignard, Organolithium) | Secondary Amines | R'-MgX + R-CH=N-R'' → R-CH(R')-N(MgX)-R'' → R-CH(R')-NH-R'' |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Secondary Amines | R-CH=N-R'' + [H]- → R-CH2-N--R'' → R-CH2-NH-R'' |

| Enolates | β-Amino Carbonyl Compounds | R-CH=N-R'' + R'2C=C(O-)R''' → R'2C(C(O)R''')-CH(R)-N--R'' → R'2C(C(O)R''')-CH(R)-NH-R'' |

Reduction and Oxidation Reactions of the Imine Moiety

The imine functional group in Pyridine, 2-(4-nitrobenzylidenamino)- can be readily reduced to the corresponding secondary amine, N-(4-nitrobenzyl)pyridin-2-amine. This transformation is a cornerstone of synthetic organic chemistry. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. researchgate.netresearchgate.net

Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a highly effective method for imine reduction. scispace.comresearchgate.net Transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst, offers a milder alternative. researchgate.netacs.org Asymmetric reduction of imines, leading to chiral amines, can be achieved using chiral catalysts. scispace.comrsc.org

The oxidation of imines, including Schiff bases like Pyridine, 2-(4-nitrobenzylidenamino)-, typically yields oxaziridines. acs.orgacs.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. acs.org The reaction proceeds through the electrophilic attack of the peroxy acid on the nitrogen atom of the imine.

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH4) | Secondary Amine |

| Lithium Aluminum Hydride (LiAlH4) | ||

| H2/Catalyst (e.g., Pd/C) | ||

| Oxidation | Peroxy Acid (e.g., m-CPBA) | Oxaziridine |

Cycloaddition Reactions Involving Imines (e.g., [2+2] cycloadditions, Imine Diels-Alder reactions)

Imines can participate in cycloaddition reactions, serving as either the 2π or 4π component. In [2+2] cycloadditions, an imine reacts with an alkene or ketene (B1206846) to form a four-membered azetidine (B1206935) ring. acs.orgacs.orgnih.gov These reactions can be promoted by photochemical or thermal means, and in some cases, by Lewis acid catalysis. nih.gov The aza Paternò-Büchi reaction is a notable example of a photochemical [2+2] cycloaddition between an imine and an alkene. researchgate.net

Imines can also function as azadienes in [4+2] cycloaddition reactions, commonly known as imine Diels-Alder reactions. In these reactions, the imine reacts with a dienophile to form a six-membered nitrogen-containing ring. The reactivity of the imine in these reactions is influenced by the substituents on both the carbon and nitrogen atoms.

Reversible Hydrolysis of Imines and their Role as Protecting Groups

The formation of imines from aldehydes or ketones and primary amines is a reversible process. masterorganicchemistry.comlibretexts.org In the presence of water, particularly under acidic conditions, imines can be hydrolyzed back to their constituent carbonyl compound and amine. masterorganicchemistry.comrsc.org The mechanism of hydrolysis is essentially the reverse of imine formation, involving protonation of the imine nitrogen, nucleophilic attack by water, and subsequent elimination of the amine. masterorganicchemistry.com

This reversibility allows imines to be used as protecting groups for primary amines. chemicalforums.comorganic-chemistry.org The amine can be converted to an imine, which is stable to certain reaction conditions. After the desired transformations are carried out elsewhere in the molecule, the imine can be hydrolyzed to regenerate the free amine. youtube.com

Reductive Coupling Reactions of Imine Compounds

Reductive coupling of imines is a process that leads to the formation of vicinal diamines. This transformation can be achieved using various reducing agents, often in the presence of a metal catalyst. The reaction proceeds through the formation of a radical anion intermediate, which then dimerizes. Subsequent reduction and protonation yield the 1,2-diamine product.

Reactivity of the Pyridine Nucleus

The pyridine ring in Pyridine, 2-(4-nitrobenzylidenamino)- is an electron-deficient aromatic system. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. uoanbar.edu.iqwikipedia.orgyoutube.com

Electrophilic substitution on the pyridine ring is significantly more difficult than on benzene (B151609) and typically requires harsh conditions. uoanbar.edu.iqyoutube.com When it does occur, substitution is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq The presence of the 2-(4-nitrobenzylidenamino)- substituent, which is an activating group, would be expected to facilitate electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the amino group, namely the 3- and 5-positions of the pyridine ring. rsc.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org This reduced reactivity is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons, thereby deactivating it towards attack by electrophiles. uoanbar.edu.iqgcwgandhinagar.com This effect makes reactions like nitration or halogenation difficult, often requiring harsh conditions. uoanbar.edu.iq

In the acidic medium typically required for electrophilic substitution, the basic nitrogen atom is likely to be protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This places a positive charge on the nitrogen, further increasing the deactivation of the ring. The low reactivity of pyridine towards electrophiles is therefore attributed to both the inductive electron withdrawal by the nitrogen and the formation of a positively charged pyridinium species in acidic conditions. uoanbar.edu.iqlibretexts.org Any substitution that does occur is generally directed to the C-3 and C-5 positions (meta to the nitrogen), as these positions are less deactivated than the C-2, C-4, and C-6 positions. libretexts.org

Nucleophilic Attack at the Pyridine C-2 and C-4 Positions

In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). wikipedia.orgstackexchange.comquimicaorganica.org The electron-withdrawing nature of the ring nitrogen makes these positions electron-deficient and thus prime targets for nucleophiles. uoanbar.edu.iqmatanginicollege.ac.in

The mechanism for nucleophilic aromatic substitution on pyridine involves the initial attack of a nucleophile to form a negatively charged intermediate, often called a Meisenheimer complex. stackexchange.comquora.com When the attack occurs at the C-2 or C-4 positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comquora.com This delocalization provides significant stabilization for the intermediate, lowering the activation energy for the reaction. quora.com Attack at the C-3 position does not allow for this stabilization, as none of the resonance structures place the negative charge on the nitrogen. stackexchange.com Consequently, nucleophilic attack is strongly favored at the C-2 and C-4 positions. stackexchange.comquora.com In the case of Pyridine, 2-(4-nitrobenzylidenamino)-, the C-2 position is already substituted, making the C-4 and C-6 positions the most likely sites for nucleophilic attack on the pyridine ring.

Influence of the Nitro Group and Imine Substitution on Pyridine Reactivity

The substituents on the pyridine ring significantly modulate its inherent reactivity. The 2-(4-nitrobenzylidenamino)- group exerts a complex electronic influence. The imine nitrogen has a lone pair of electrons, but the entire conjugated system, extending from the pyridine ring through the C=N double bond to the nitrophenyl ring, acts as a powerful electron-withdrawing entity.

The nitro group on the phenyl ring is a potent electron-withdrawing group. fiveable.me Its effect is transmitted through the conjugated π-system of the benzylideneimine moiety to the pyridine ring. This extended conjugation further reduces the electron density of the pyridine ring, enhancing its deactivation towards electrophilic attack while simultaneously increasing its susceptibility to nucleophilic attack. The electron-deficient nature of the imine's carbon atom can also draw electron density from the pyridine ring. nih.gov

Reactivity of the Nitro Group

The nitro group is a dominant functional group that profoundly influences the electronic landscape and reactivity of the entire molecule.

Electron-Withdrawing Effects of the Nitro Group on Molecular Reactivity

The nitro group (–NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry. fiveable.menumberanalytics.com It deactivates aromatic rings towards electrophilic substitution by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). wikipedia.orgwikipedia.org This strong deactivation makes electrophilic substitution on the nitrophenyl ring itself very difficult. numberanalytics.com

Conversely, the presence of a nitro group facilitates nucleophilic aromatic substitution on its attached ring by stabilizing the anionic Meisenheimer intermediate. numberanalytics.comwikipedia.org In Pyridine, 2-(4-nitrobenzylidenamino)-, this powerful electron-withdrawing effect is relayed through the imine bridge, impacting the pyridine ring's reactivity as previously discussed. This electronic communication across the molecule is a key feature of its chemical behavior, making the pyridine ring more electrophilic than an unsubstituted or alkyl-substituted aminopyridine. nih.gov

Mechanistic Studies of Specific Transformations

The imine functional group represents another key reactive center within the molecule, particularly for addition reactions.

Catalytic Asymmetric Reactions Involving Imines (e.g., 1,2-addition to C=N bond)

The carbon-nitrogen double bond (C=N) of the imine is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity allows for 1,2-addition reactions across the C=N bond. A significant class of such transformations is the catalytic asymmetric addition, where a chiral catalyst is used to produce an enantiomerically enriched product. sci-hub.se

A relevant example is the asymmetric Henry reaction, which involves the addition of a nitroalkane to a carbonyl or imine group. nih.govmdpi.com In the context of Pyridine, 2-(4-nitrobenzylidenamino)-, the imine could serve as the electrophile. Chiral metal complexes, for instance, those involving copper or nickel, are often employed to catalyze such reactions, coordinating to the imine to activate it towards nucleophilic attack and control the stereochemical outcome. mdpi.comrsc.org Mechanistic studies suggest that the catalyst complexes with the substrate, creating a chiral environment that directs the incoming nucleophile to one face of the imine, leading to the preferential formation of one enantiomer. nih.govmdpi.com

Below is a table summarizing representative data for asymmetric Henry reactions involving imine-like substrates, illustrating the effectiveness of various catalytic systems.

| Catalyst System | Imine Substrate Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ni(OAc)₂ / Aminophenol Sulfonamide Ligand | 2-Acylpyridine N-Oxide | Nitromethane | up to 99 | up to 99 | mdpi.com |

| Cu(II) / Pyridine-Imine Ligand | Benzaldehyde (forms imine in situ) | Nitromethane | High Conversion | up to 84 | rsc.org |

| Pd(0) / Chiral Guanidine | Anilines (with α-diazoesters) | N-Methylaniline | up to 99 | up to 94 | sci-hub.se |

| Cu(II) / Chiral N,N'-Dioxide Ligand | Aromatic Aldehydes (forms imine in situ) | Nitromethane | up to 66 | up to 83 | researchgate.net |

Intramolecular Proton Transfer Mechanisms (e.g., nitro-assisted proton transfer)

Intramolecular proton transfer (IPT) is a key mechanistic pathway in Schiff bases, often triggered by photoexcitation. In the case of Pyridine, 2-(4-nitrobenzylidenamino)-, the presence of the nitro group and the pyridine nitrogen atom introduces the possibility of a "nitro-assisted" proton transfer (NAPT) mechanism. This process is analogous to that observed in related ortho-nitrobenzylpyridine compounds. nih.gov

The generally accepted mechanism for nitro-assisted proton transfer involves the transient formation of an aci-nitro intermediate. While direct proton transfer from a carbon atom to a nitrogen acceptor typically has a high energy barrier, the nitro group can mediate this transfer. nih.gov Upon excitation, the nitro group can abstract a proton from an adjacent position, forming a more acidic aci-nitro tautomer. This intermediate can then more readily transfer the proton to a basic site within the molecule, such as the pyridine nitrogen.

In a related compound, 2-(2',4'-dinitrobenzyl)pyridine, theoretical modeling has shown that while direct proton transfer from the methylene (B1212753) bridge to the pyridine nitrogen is energetically unfavorable, the formation of an aci-nitro intermediate provides a lower energy pathway. nih.gov This intermediate is kinetically favored, and its flexible structure allows for the rotation necessary to deliver the proton to the nitrogen acceptor. nih.gov This "softening" of the potential energy surface is crucial for overcoming the high barrier of a direct proton jump. nih.gov

For Pyridine, 2-(4-nitrobenzylidenamino)-, a similar mechanism can be postulated where the imine proton is the subject of transfer. The process would involve the following hypothetical steps:

Initial State: The molecule exists in its ground state, likely with an intramolecular hydrogen bond between the imine proton and the pyridine nitrogen.

Excitation: Upon photo-irradiation, the molecule is promoted to an excited state, leading to a redistribution of electron density.

Nitro-Group Participation: The excited-state nitro group could facilitate the transfer of the imine proton, potentially leading to a zwitterionic intermediate where the pyridine nitrogen is protonated and the imine nitrogen is deprotonated.

Formation of Tautomers: This proton transfer would result in the formation of an excited-state tautomer, which can then relax to the ground state, often with a noticeable change in spectroscopic properties, such as a large Stokes shift in fluorescence. researchgate.net

The efficiency of such a proton transfer is highly dependent on the solvent environment and the specific geometry of the molecule. Hydrogen-bonding solvents can play a crucial role in stabilizing the intermediates and facilitating the proton transfer process. researchgate.net

| Parameter | Description | Relevance to Pyridine, 2-(4-nitrobenzylidenamino)- |

| Proton Donor | The group from which the proton is transferred. | In this case, the imine (-CH=N-) group. |

| Proton Acceptor | The group to which the proton is transferred. | The nitrogen atom of the pyridine ring. |

| Mediator | A functional group that facilitates the proton transfer. | The nitro group (-NO2) can act as a mediator, lowering the activation energy for the transfer. nih.gov |

| Intermediate | A transient species formed during the reaction. | An aci-nitro tautomer is a likely intermediate in a nitro-assisted mechanism. nih.gov |

| Driving Force | The energetic favorability of the process. | Photo-excitation often provides the energy needed to initiate the proton transfer. researchgate.net |

Rearrangements and Tautomerism Studies

Pyridine, 2-(4-nitrobenzylidenamino)- can exist in different tautomeric forms, primarily involving imine-enamine and keto-enol type equilibria, further complicated by the potential involvement of the nitro group. mdpi.commdpi.com The relative stability of these tautomers is influenced by solvent polarity, temperature, and electronic effects of the substituents.

The most common form of tautomerism in Schiff bases is the equilibrium between the imine and enamine forms. mdpi.com For the title compound, this would involve the migration of a proton from the benzylidene carbon to the imine nitrogen, resulting in a quinonoid-type structure.

Imine-Enamine Tautomerism:

Imine Tautomer: The standard structure, Pyridine, 2-(4-nitrobenzylidenamino)-.

Enamine Tautomer: A tautomeric form where a double bond is formed between the benzylidene carbon and the phenyl ring, and the imine nitrogen is protonated. This would result in a zwitterionic species with a positive charge on the pyridine ring (pyridinium) and a negative charge delocalized over the nitro-containing phenyl ring.

Studies on similar pyridine-containing Schiff bases have shown that the pyridinoid (imine) form is generally greatly preferred in aqueous solutions. rsc.org However, the presence of the strongly electron-withdrawing nitro group in the 4-position of the phenyl ring can influence this equilibrium by stabilizing the negative charge in the enamine-like zwitterionic form.

Aci-Nitro Tautomerism:

Another possible tautomeric equilibrium involves the nitro group itself, leading to the formation of an aci-nitro tautomer. This is more likely to occur under specific conditions, such as in the presence of a base or upon photo-irradiation, as discussed in the context of nitro-assisted proton transfer. nih.gov

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Imine (Pyridinoid) | -C=N- double bond | Generally the most stable form in most solvents. rsc.org |

| Enamine (Quinonoid) | Zwitterionic with protonated pyridine nitrogen and a delocalized negative charge on the nitrophenyl moiety. | Less stable, but its formation can be influenced by solvent polarity and electronic effects. mdpi.com |

| Aci-nitro | =N(=O)OH group formed from the nitro group. | Generally a high-energy intermediate, but can be important in mechanistic pathways like NAPT. nih.gov |

Coordination Chemistry and Metal Complexation of Pyridine, 2 4 Nitrobenzylidenamino

Pyridine (B92270), 2-(4-nitrobenzylidenamino)- as a Ligand

Schiff bases derived from aminopyridines are an important class of ligands because they are readily synthesized and their electronic and steric properties can be systematically modified. ijarsct.co.in The compound Pyridine, 2-(4-nitrobenzylidenamino)-, belongs to this class and functions as a robust chelating agent.

The design of pyridine- and imine-based ligands is guided by several key principles that influence the stability, geometry, and reactivity of their resulting metal complexes. The electronic properties of the ligand are of primary importance. The pyridine ring acts as a σ-donor through its nitrogen atom. The imine group (C=N) also contributes to the ligand's donor capacity.

A critical design element for Pyridine, 2-(4-nitrobenzylidenamino)-, is the presence of the electron-withdrawing nitro (-NO₂) group on the phenyl ring, para to the imine linkage. This group significantly influences the electronic charge distribution across the entire molecule. By withdrawing electron density, the nitro group can modulate the Lewis basicity of the imine nitrogen, which in turn affects the strength of the coordinate bond with a metal center. This electronic tuning is a powerful tool in catalyst design, where the electronic environment of the metal ion can dictate catalytic activity and selectivity.

Steric factors also play a crucial role. The planar nature of the pyridine and phenyl rings, connected by the imine bridge, creates a relatively rigid structure. The arrangement of these groups around the metal center dictates the coordination geometry and can be used to control access to the metal ion, influencing its reactivity.

Pyridine, 2-(4-nitrobenzylidenamino)- typically functions as a bidentate ligand, coordinating to a central metal ion through two nitrogen donor atoms. This N,N-donor set comprises the nitrogen atom of the pyridine ring and the nitrogen atom of the imine (azomethine) group. nih.govmdpi.com

Synthesis of Metal Complexes

The synthesis of metal complexes with Pyridine, 2-(4-nitrobenzylidenamino)- generally follows a two-step process: first, the synthesis of the Schiff base ligand itself, followed by its reaction with a suitable metal salt.

The ligand is prepared via a condensation reaction between equimolar amounts of 2-aminopyridine (B139424) and 4-nitrobenzaldehyde (B150856). jocpr.com The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695), often with a catalytic amount of acid. jocpr.comijtsrd.com The resulting Schiff base product precipitates upon cooling and can be purified by recrystallization.

Pyridine-imine Schiff bases form stable complexes with a wide range of transition metals. Research on analogous ligands demonstrates successful complexation with divalent metal ions such as copper(II), zinc(II), cobalt(II), and nickel(II). jocpr.comekb.egias.ac.in Complexes with other metals like iron(II/III) and platinum group metals are also well-established for this class of ligands. rsc.orgnih.gov

The reaction typically involves mixing the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent. The choice of metal ion and counter-ion can influence the final structure and properties of the complex. For example, complexes of Cu(II) are often paramagnetic and colored, while Zn(II) complexes are typically diamagnetic and colorless.

The stoichiometry of the resulting metal complexes is largely dependent on the coordination number of the metal ion and the bidentate nature of the ligand. For many divalent transition metals like Co(II), Ni(II), and Cu(II) that favor a coordination number of six, a 1:2 metal-to-ligand ratio is commonly observed. jocpr.com This results in the formation of octahedral complexes with the general formula [M(L)₂X₂] or [M(L)₂]X₂, where L represents the Schiff base ligand and X is a coordinating (e.g., Cl⁻) or non-coordinating anion. nih.govwikipedia.org

For metals that prefer a four-coordinate, square planar geometry, such as Pd(II) or Pt(II), a 1:2 stoichiometry is also common, yielding [M(L)₂]²⁺ type complexes. wikipedia.org Tetrahedral geometries are also possible, particularly for ions like Zn(II). nih.gov

The complexation reaction is generally performed by adding a solution of the metal salt to a solution of the ligand and refluxing the mixture for several hours to ensure complete formation of the complex. jscimedcentral.comekb.eg The resulting solid complex can then be isolated by filtration, washed, and dried.

Interactive Data Table: Stoichiometry of Metal Complexes

The following table summarizes the common stoichiometries and resulting geometries for complexes of Pyridine, 2-(4-nitrobenzylidenamino)- with various transition metals, based on findings for analogous pyridine-imine ligands.

| Metal Ion | Common M:L Ratio | Typical Geometry |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Cu(II) | 1:2 | Distorted Octahedral |

| Zn(II) | 1:2 | Tetrahedral/Octahedral |

| Fe(II)/Fe(III) | 1:2 | Octahedral |

| Pt(II) | 1:2 | Square Planar |

Characterization of Metal Complexes

A combination of analytical and spectroscopic techniques is employed to confirm the formation of the metal complexes and elucidate their structures.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula and the metal-to-ligand stoichiometry of the synthesized complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for verifying the coordination of the ligand to the metal ion. A key diagnostic peak is the stretching vibration of the imine group (ν(C=N)), which typically shifts to a lower frequency upon coordination due to the donation of electron density from the imine nitrogen to the metal. Vibrations associated with the pyridine ring also shift upon coordination of the pyridine nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. jocpr.com

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed for transition metal complexes are sensitive to the ligand field environment. For instance, the position and number of absorption bands can help distinguish between octahedral, tetrahedral, and square planar geometries.

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal center. This information is crucial for deducing the oxidation state and the geometry of the complex (e.g., distinguishing between high-spin and low-spin octahedral Ni(II) or between square planar and tetrahedral Ni(II)).

Molar Conductance Measurements: Molar conductivity measurements in a suitable solvent (like DMF or DMSO) are used to determine whether the anions in the complex are coordinated to the metal ion or exist as free counter-ions in the crystal lattice, thus distinguishing between electrolytic and non-electrolytic complexes. jocpr.comekb.eg

Interactive Data Table: Spectroscopic Data for Metal Complex Characterization

This table presents typical spectroscopic data expected for the characterization of metal complexes of Pyridine, 2-(4-nitrobenzylidenamino)-.

| Technique | Observation | Interpretation |

| FT-IR | Shift of ν(C=N) band from ~1610-1630 cm⁻¹ to a lower frequency | Coordination of the imine nitrogen to the metal ion |

| FT-IR | Shift in pyridine ring vibration frequencies | Coordination of the pyridine nitrogen to the metal ion |

| FT-IR | Appearance of new bands in the 400-500 cm⁻¹ region | Formation of new M-N bonds |

| UV-Vis | d-d transition bands in the visible region | Provides information on the coordination geometry (e.g., octahedral, tetrahedral) |

| UV-Vis | Intense charge-transfer bands in the UV region | Ligand-to-metal or metal-to-ligand charge transfer transitions |

Catalytic Applications of Pyridine, 2 4 Nitrobenzylidenamino and Its Metal Complexes

Role of Pyridine (B92270), 2-(4-nitrobenzylidenamino)- as an Organocatalyst

Pyridine and its derivatives are well-established organocatalysts, capable of promoting a wide range of chemical transformations. The nitrogen atom of the pyridine ring can act as a Lewis base, activating substrates through coordination. While specific studies detailing the use of Pyridine, 2-(4-nitrobenzylidenamino)- as an organocatalyst are limited, the inherent properties of its constituent parts suggest its potential in this domain.

The pyridine moiety can serve as a nucleophilic catalyst. For instance, chiral pyridine derivatives have been successfully employed in asymmetric synthesis, demonstrating the capacity of the pyridine ring to facilitate reactions and induce stereoselectivity. nih.gov The imine functionality within Pyridine, 2-(4-nitrobenzylidenamino)- could also participate in catalytic cycles, potentially through the formation of iminium ions or by influencing the electronic properties of the pyridine nitrogen. Furthermore, the electron-withdrawing nature of the 4-nitrobenzylidene group can significantly impact the basicity and nucleophilicity of the pyridine nitrogen, thereby modulating its catalytic activity. This electronic tuning is a key strategy in the design of organocatalysts. Research on other pyridine-based systems has shown that such modifications can be leveraged to enhance catalytic efficiency in various reactions, including the synthesis of quinazolines. researchgate.net

Application of Metal Complexes in Homogeneous and Heterogeneous Catalysis

The coordination of Pyridine, 2-(4-nitrobenzylidenamino)- to metal centers can give rise to complexes with significant catalytic potential in both homogeneous and heterogeneous systems. The bidentate N,N'-coordination of the pyridine and imine nitrogen atoms can form stable chelate rings with a variety of transition metals, including but not limited to palladium, copper, iron, and nickel.

In homogeneous catalysis , these metal complexes can be employed in a wide array of transformations. For example, palladium complexes bearing pyridine-based ligands are known to be effective catalysts for cross-coupling reactions. nih.gov The electronic properties of the ligand, influenced by the nitro group in Pyridine, 2-(4-nitrobenzylidenamino)-, can play a crucial role in tuning the reactivity and stability of the metal center. Similarly, copper complexes with pyridine-imine ligands have shown activity in various oxidation and coupling reactions.

For heterogeneous catalysis , the Pyridine, 2-(4-nitrobenzylidenamino)- ligand or its pre-formed metal complexes can be immobilized on solid supports such as silica, polymers, or magnetic nanoparticles. This approach offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. A copper(II) complex containing a pyridine-2-carbaldehyde ligand has been successfully immobilized on functionalized nanoparticles and used as a heterogeneous catalyst. rsc.org This demonstrates the feasibility of anchoring such complexes for practical applications.

Specific Catalytic Transformations

The unique electronic and steric properties of Pyridine, 2-(4-nitrobenzylidenamino)- and its metal complexes suggest their potential utility in a range of specific catalytic transformations.

The electronic nature of the ligand, which can be tuned by substituents, is known to influence the catalytic performance of metal complexes in hydrosilylation. For example, in the hydrosilylation of ketones catalyzed by iron complexes, the introduction of electron-withdrawing groups on the ligand can affect the reaction rate. researchgate.net The presence of the electron-withdrawing nitro group in Pyridine, 2-(4-nitrobenzylidenamino)- could therefore be expected to modulate the catalytic activity of its metal complexes in hydrosilylation reactions.

Table 1: Examples of Hydrosilylation Reactions Catalyzed by Related Pyridine-Imino Complexes

| Catalyst Type | Substrate | Product | Reference |

|---|---|---|---|

| Iron-bis(imino)pyridine | Olefins | Alkylsilanes | rsc.org |

This table presents data for related catalyst systems to illustrate the potential application.

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. Pyridine-containing compounds and imines are known to participate in such transformations. The reductive coupling of alkenylpyridines with imines has been achieved using synergistic Lewis acid and photoredox catalysis. nih.gov In these systems, the pyridine moiety can act as a coordinating group to a Lewis acid, thereby activating the substrate towards radical addition.

The imine functionality of Pyridine, 2-(4-nitrobenzylidenamino)- could potentially undergo reductive coupling with other unsaturated compounds under photoredox conditions. The nitroaromatic group might also play a role in the photophysical properties of the molecule or its metal complexes, potentially influencing the efficiency of the photocatalytic cycle. While direct evidence for the participation of Pyridine, 2-(4-nitrobenzylidenamino)- in photoredox catalysis is lacking, the reactivity of its core structural components in similar systems suggests this as a promising area for future investigation. Decarboxylative cross-coupling reactions of α-amino acids with nitrones via visible-light-induced photoredox catalysis have also been established, further highlighting the potential for C-N bond-containing structures in such transformations. nih.gov

The introduction of chirality into the Pyridine, 2-(4-nitrobenzylidenamino)- scaffold could lead to the development of novel catalysts for asymmetric transformations. Chiral pyridine-based ligands are extensively used in stereoselective catalysis. For example, chiral pyridine-bis(oxazoline) (PyBOX) ligands are well-known for their ability to induce high enantioselectivity in a variety of metal-catalyzed reactions. researchgate.net

By analogy, chiral derivatives of Pyridine, 2-(4-nitrobenzylidenamino)- could be synthesized by using a chiral amine or aldehyde precursor. These chiral ligands could then be used to prepare metal complexes for stereoselective catalysis. Planar-chiral derivatives of 4-(dimethylamino)pyridine have been shown to be effective in asymmetric catalysis, demonstrating that chirality can be introduced in various ways to the pyridine framework. researcher.lifescispace.com The development of such chiral catalysts could enable the enantioselective synthesis of valuable organic molecules.

Table 2: Examples of Asymmetric Reactions with Chiral Pyridine-Based Catalysts

| Catalyst Type | Reaction | Enantioselectivity | Reference |

|---|---|---|---|

| Chiral DMAP derivative | Rearrangement of carbonates | High | nih.gov |

| Chiral Pyridine N-Oxides | Asymmetric reactions | High | researchgate.net |

This table presents data for related catalyst systems to illustrate the potential application.

Design of Ligands for Enhanced Catalytic Activity and Substrate Selectivity

The catalytic performance of metal complexes derived from Pyridine, 2-(4-nitrobenzylidenamino)- can be rationally tuned through ligand design. By modifying the electronic and steric properties of the ligand, it is possible to enhance catalytic activity, improve substrate selectivity, and control the reaction outcome.

Electronic effects can be modulated by introducing different substituents on both the pyridine and the benzylidene rings. The electron-withdrawing nitro group in the current structure is expected to decrease the electron density at the metal center, which can be beneficial for certain catalytic reactions. Conversely, replacing the nitro group with electron-donating groups would increase the electron density, potentially favoring other types of transformations. Studies on palladium complexes with substituted pyridine ligands have shown a clear correlation between the electronic nature of the substituent and the catalytic activity in reactions like nitrobenzene (B124822) carbonylation. nih.govresearchgate.net

Steric effects can be controlled by introducing bulky groups near the coordination sites. This can influence the coordination geometry of the metal complex, create a specific chiral environment for asymmetric catalysis, and control the access of substrates to the active site, thereby enhancing selectivity. The discovery and development of pyridine-bis(imine) catalysts for olefin polymerization have highlighted the critical role of steric hindrance in controlling polymer properties. nih.gov By systematically modifying the substituents on the Pyridine, 2-(4-nitrobenzylidenamino)- scaffold, it is possible to create a library of ligands with tailored properties for specific catalytic applications.

Advanced Material Science Applications

Organic Semiconductor Properties

Organic semiconductors are materials that possess the electrical conductivity of a semiconductor and are composed of organic molecules. The properties of these materials are highly dependent on their molecular structure, purity, and morphology. For a compound like Pyridine (B92270), 2-(4-nitrobenzylidenamino)-, its potential as an organic semiconductor would be evaluated based on its electrical and optical characteristics.

Electrical Conductivity and Temperature Dependence

The electrical conductivity of an organic semiconductor is a measure of its ability to conduct an electric current. This property is intrinsically linked to the material's charge carrier mobility and concentration. The conductivity of organic materials typically increases with temperature, a hallmark of semiconducting behavior. This is because thermal energy can excite electrons from the valence band to the conduction band, increasing the number of charge carriers.

A common method to characterize this relationship is to measure the conductivity at various temperatures and analyze the data using the Arrhenius equation:

σ = σ₀ exp(-Ea / kT)

where:

σ is the electrical conductivity

σ₀ is the pre-exponential factor

Ea is the activation energy for conduction

k is the Boltzmann constant

T is the absolute temperature

Optical Properties and Band Gap Determination

The optical properties of an organic semiconductor are crucial for its application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The absorption and emission of light by the material are determined by its electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy difference is known as the optical band gap.

The optical band gap can be determined experimentally from the onset of the absorption edge in the UV-Visible absorption spectrum. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the Tauc relation:

(αhν)ⁿ = A(hν - Eg)

where:

A is a constant

n is a parameter that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions)

Detailed studies providing the UV-Visible absorption spectrum and a definitive band gap value for Pyridine, 2-(4-nitrobenzylidenamino)- have not been identified in the reviewed literature.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics, including frequency conversion, optical switching, and data storage. The NLO response of a material is related to its molecular structure, with molecules possessing large dipole moments and extended π-conjugated systems often exhibiting significant NLO properties.

Third-Order Nonlinear Optical Properties

Third-order NLO materials have a third-order electric susceptibility (χ⁽³⁾) that is significant. This property is responsible for phenomena such as third-harmonic generation and the optical Kerr effect. The third-order NLO response of a material is related to its molecular second hyperpolarizability (γ).

While Schiff bases and pyridine derivatives are classes of compounds known to exhibit NLO properties, specific experimental or theoretical studies detailing the third-order nonlinear optical properties of Pyridine, 2-(4-nitrobenzylidenamino)- are not currently available.

Measurement of Second Hyperpolarizabilities

The second hyperpolarizability (γ) is a molecular property that quantifies the third-order NLO response of a single molecule. It can be measured experimentally using techniques such as third-harmonic generation (THG), degenerate four-wave mixing (DFWM), and Z-scan. Computational quantum chemical methods can also be employed to calculate the second hyperpolarizability.

A comprehensive search of scientific databases did not yield any published measurements or calculations of the second hyperpolarizability for Pyridine, 2-(4-nitrobenzylidenamino)-.

Supramolecular Assemblies and Crystal Engineering

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Crystal engineering is a subset of this field that focuses on the design and synthesis of crystalline solids with desired properties. The arrangement of molecules in the solid state can significantly influence the material's bulk properties, including its electronic and optical characteristics.

The molecular structure of Pyridine, 2-(4-nitrobenzylidenamino)-, with its pyridine ring, imine linkage, and nitro group, suggests the potential for various intermolecular interactions that could lead to the formation of interesting supramolecular assemblies. However, specific studies on the crystal structure and supramolecular chemistry of this particular compound are not found in the existing literature.

Design and Synthesis of Functional Materials Based on Pyridine Schiff Bases

The design of functional materials hinges on the principle of tailoring molecular structures to achieve specific properties. Pyridine Schiff bases, such as Pyridine, 2-(4-nitrobenzylidenamino)-, are synthesized through a straightforward condensation reaction between a primary amine and an aldehyde. jocpr.com This reaction typically involves refluxing equimolar amounts of 2-aminopyridine (B139424) and a substituted benzaldehyde, like 4-nitrobenzaldehyde (B150856), in a suitable solvent such as ethanol (B145695). tandfonline.commdpi.com Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the reaction. jocpr.commdpi.com

The resulting imine linkage (-C=N-) in the Schiff base is a π-electron bridge that can create a large conjugated system, significantly influencing the molecule's electronic and optical properties. nih.gov The incorporation of a pyridine ring and a nitro-substituted phenyl ring introduces donor-acceptor characteristics, which are crucial for applications in nonlinear optics (NLO). asianpubs.orgnih.gov Materials with strong NLO responses are vital for technologies like optical switching and signal processing. acs.org The nitro group, being a strong electron-withdrawing group, enhances the second-order nonlinear optical response. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in predicting the properties of these materials. Key parameters like the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), polarizability (α), and hyperpolarizability (β) can be calculated to assess a compound's potential as an NLO material. asianpubs.orgmdpi.com A smaller HOMO-LUMO gap generally correlates with higher polarizability and enhanced NLO activity. tandfonline.com

Table 1: Synthesis and Properties of Substituted Pyridine Schiff Bases

| Precursors | Resulting Schiff Base | Synthesis Method | Potential Application |

|---|---|---|---|

| 2-Aminopyridine + 3,4,5-Trimethoxybenzaldehyde | (E)-N-(3,4,5-trimethoxybenzylidene)pyridin-2-amine | Reflux in ethanol tandfonline.com | Antibacterial materials tandfonline.com |

| 2-Aminopyridine + 3-Chlorobenzaldehyde | 1-(3-chlorophenyl)-N-(pyridin-2-yl)methanimine | Reflux in ethanol with acetic acid catalyst mdpi.com | Catalysis mdpi.com |

| 2-Aminopyridine + 4-Nitrobenzaldehyde | Pyridine, 2-(4-nitrobenzylidenamino)- | Condensation reaction | Nonlinear Optics asianpubs.orgnih.gov |

Self-Assembly and Self-Organization Processes of Imine Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Imine derivatives, including pyridine Schiff bases, are excellent building blocks for creating complex supramolecular architectures due to their defined shapes and ability to participate in interactions like hydrogen bonding and π-π stacking. rsc.orglibretexts.org

The planarity of the aromatic rings and the presence of the pyridine nitrogen atom facilitate the formation of well-defined assemblies. For instance, amphiphilic platinum(II) Schiff base complexes have been shown to self-assemble in solution, driven by Pt···Pt and π–π interactions. rsc.org The resulting nanostructures and their spectroscopic properties can be controlled by varying solvent compositions, demonstrating a pathway to stimuli-responsive materials. rsc.org

Furthermore, imine-based macrocycles can undergo cooperative self-assembly to form highly ordered structures like nanotubes. These processes highlight the potential to create robust, high-aspect-ratio nanomaterials from relatively simple molecular precursors. The specific geometry and electronic nature of the imine building blocks dictate the morphology and stability of the resulting assemblies.

Table 2: Examples of Self-Assembled Structures from Imine Derivatives

| Molecular Building Block | Type of Assembly | Driving Forces | Resulting Structure |

|---|---|---|---|

| Amphiphilic Platinum(II) Schiff base complexes | Supramolecular assembly in solution | Pt···Pt interactions, π–π stacking rsc.org | Nanostructures (e.g., vesicles, fibers) rsc.org |

| Pyridine-diimine macrocycles | Cooperative self-assembly | Stacking energies, acid catalysis | High-aspect-ratio nanotubes |

Formation of Host-Guest Complexes

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule or ion through non-covalent interactions. libretexts.orgwikipedia.org The resulting host-guest complex is a supramolecular entity with properties distinct from its individual components. mdpi.com Pyridine Schiff bases and their derivatives can act as components in these systems, either as part of a larger host structure or as the guest itself.

The cavities created by self-assembled structures, such as metallosupramolecular cages or organic macrocycles, can serve as hosts. nih.govrsc.org For example, tetrahedral imine cages have been studied for their ability to encapsulate various ammonium (B1175870) ions, with the size of the cage's windows and the guest's bulkiness determining the binding selectivity. nih.gov The encapsulation process can often be monitored by NMR spectroscopy, where the chemical shifts of the guest's protons are significantly altered upon entering the host's cavity. nih.gov